molecular formula C15H13N3O7 B087981 O-Mono-2,4-DNP-L-tyrosine CAS No. 10567-73-4

O-Mono-2,4-DNP-L-tyrosine

Cat. No.: B087981
CAS No.: 10567-73-4
M. Wt: 347.28 g/mol
InChI Key: OHFDOVYRFJQGIR-UHFFFAOYSA-N
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Description

O-Mono-2,4-DNP-L-tyrosine is an organic compound with the molecular formula C15H13N3O7 This compound is a derivative of phenylalanine, a common amino acid, and features a dinitrophenoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Mono-2,4-DNP-L-tyrosine typically involves the following steps:

    Nitration: The phenylalanine derivative undergoes nitration to introduce nitro groups at the 2 and 4 positions of the phenyl ring.

    Etherification: The nitrated compound is then subjected to etherification to attach the dinitrophenoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of strong acids and bases, as well as temperature control to optimize the reaction rates.

Chemical Reactions Analysis

Types of Reactions

O-Mono-2,4-DNP-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

O-Mono-2,4-DNP-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-Mono-2,4-DNP-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrophenoxy group may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-phenylpropanoic acid: A simpler derivative without the dinitrophenoxy group.

    2-amino-3-(4-fluorophenyl)propanoic acid: A derivative with a fluorine atom instead of the dinitrophenoxy group.

    2-amino-3-(4-nitrophenyl)propanoic acid: A derivative with a single nitro group.

Uniqueness

O-Mono-2,4-DNP-L-tyrosine is unique due to the presence of the dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFDOVYRFJQGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401473, DTXSID401242188
Record name O-Mono-2,4-DNP-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20263-43-8, 10567-73-4
Record name Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20263-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Mono-2,4-DNP-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401242188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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